6,9DiMe-PBOA-5one
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Overview
Description
6,9DiMe-PBOA-5one is a heterocyclic compound that features a fused ring system combining pyridine, benzene, and oxazepine rings. Compounds with such structures often exhibit interesting chemical and biological properties, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9DiMe-PBOA-5one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, such as a substituted pyridine, through cyclization reactions.
Benzoxazepine Ring Formation: This step might involve the reaction of the pyridine derivative with an appropriate benzene derivative under specific conditions, such as heating with a catalyst.
Methylation: Introduction of methyl groups at the 6 and 9 positions could be achieved through alkylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
6,9DiMe-PBOA-5one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilization in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets like enzymes or receptors, modulating biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyrido(2,3-b)benzoxazepin-5(6H)-one: Lacks the methyl groups at positions 6 and 9.
6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Methylated at position 6 only.
9-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Methylated at position 9 only.
Uniqueness
The presence of methyl groups at both the 6 and 9 positions might confer unique chemical and biological properties, such as increased lipophilicity or altered reactivity, distinguishing it from similar compounds.
Properties
CAS No. |
134894-53-4 |
---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C14H12N2O2/c1-9-5-6-11-12(8-9)18-13-10(4-3-7-15-13)14(17)16(11)2/h3-8H,1-2H3 |
InChI Key |
TXTGKJLFUVMVAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)N=CC=C3)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)N=CC=C3)C |
134894-53-4 | |
Origin of Product |
United States |
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